molecular formula C11H7ClFN B15090792 2-Chloro-4-(3-fluorophenyl)pyridine

2-Chloro-4-(3-fluorophenyl)pyridine

Cat. No.: B15090792
M. Wt: 207.63 g/mol
InChI Key: LWUCKGOZUSIJMQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the second position and a fluorophenyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-fluorophenyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-chloropyridine with 3-fluorobenzene under specific conditions to achieve the desired substitution. The reaction is often catalyzed by palladium or other transition metals to facilitate the coupling process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using optimized protocols to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-fluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds with diverse functional groups .

Scientific Research Applications

2-Chloro-4-(3-fluorophenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-4-(4-fluorophenyl)pyridine
  • 2-Chloro-4-(3-chlorophenyl)pyridine
  • 2-Chloro-4-(3-bromophenyl)pyridine

Comparison: Compared to its analogs, 2-Chloro-4-(3-fluorophenyl)pyridine exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research applications .

Properties

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

2-chloro-4-(3-fluorophenyl)pyridine

InChI

InChI=1S/C11H7ClFN/c12-11-7-9(4-5-14-11)8-2-1-3-10(13)6-8/h1-7H

InChI Key

LWUCKGOZUSIJMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NC=C2)Cl

Origin of Product

United States

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